molecular formula C13H19NO3 B13551899 tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate

tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate

Cat. No.: B13551899
M. Wt: 237.29 g/mol
InChI Key: KIRUDMQHEPYQAD-UHFFFAOYSA-N
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Description

tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate is an organic compound with the molecular formula C13H19NO4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate typically involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol at room temperature for several hours. After the reaction is complete, the product is isolated by removing the solvent and purifying the residue .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound.

Scientific Research Applications

tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The pathways involved in its action include the inhibition of enzyme activity and the modification of protein structures .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-hydroxyphenyl)carbamate
  • tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate

Uniqueness

tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate is unique due to its specific structure, which includes an ethyl group at the 2-position and a hydroxyl group at the 4-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity through various studies, including enzyme inhibition, anti-inflammatory effects, and antioxidant properties.

  • Molecular Formula : C13H19NO4
  • Molecular Weight : 253.29 g/mol
  • Functional Groups : Hydroxyl, phenyl, and carbamate groups contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific enzymes, potentially modulating metabolic pathways. Its structure allows for interactions through hydrogen bonding and π-π stacking with aromatic residues in proteins, enhancing its binding affinity to target enzymes.
  • Anti-inflammatory Effects :
    • In vivo studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, compounds synthesized from tert-butyl 2-amino phenylcarbamate showed inhibition rates ranging from 39% to 54% in carrageenan-induced rat paw edema models, comparable to the standard drug indomethacin .
  • Antioxidant Properties :
    • The presence of hydroxyl groups contributes to its antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.

Enzyme Inhibition Studies

A study highlighted the interaction of this compound with various enzymes. The compound demonstrated a significant inhibitory effect on enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anti-inflammatory Activity

In a comparative study involving several newly synthesized compounds based on this carbamate derivative, researchers found that most exhibited promising anti-inflammatory activity within 9 to 12 hours post-administration. The study utilized the carrageenan-induced rat paw edema protocol for evaluation .

CompoundPercentage Inhibition (%)Standard Drug Comparison
154.239Indomethacin
239.021Indomethacin

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals, showcasing its potential utility in preventing oxidative damage in cells.

The biological activity of this compound can be attributed to its ability to form strong interactions with target proteins:

  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonds with amino acid residues in enzymes.
  • π-π Interactions : The phenyl group enhances π-π stacking interactions, increasing binding affinity and specificity towards target sites.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl N-(2-ethyl-4-hydroxyphenyl)carbamate

InChI

InChI=1S/C13H19NO3/c1-5-9-8-10(15)6-7-11(9)14-12(16)17-13(2,3)4/h6-8,15H,5H2,1-4H3,(H,14,16)

InChI Key

KIRUDMQHEPYQAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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